![molecular formula C28H25N3O3 B2887590 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-44-2](/img/structure/B2887590.png)
3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protease-Activated Receptor 4 (PAR4) Antagonist
This compound has been identified as a potent antagonist of the PAR4, which is a protein involved in platelet aggregation. It exhibits significant antiplatelet aggregation activity with a low tendency for bleeding, making it a promising candidate for the development of safer therapeutics for arterial thrombotic diseases .
Antiplatelet Drug Development
Due to its effective inhibition of platelet aggregation, this compound could be used in the development of new antiplatelet drugs. These drugs are beneficial for patients with arterial thrombotic diseases and could potentially offer a lower risk of bleeding compared to current treatments .
Pharmacokinetics and Metabolic Stability
The compound has shown good oral pharmacokinetic characteristics in mice, with a half-life of 7.32 hours and a bioavailability of 45.11%. This suggests that it could be developed into an orally administered medication with favorable absorption and duration of action .
Proteomics Research
Derivatives of this compound, such as 8-(3,4-Dimethoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one, are used in proteomics research. These derivatives can be utilized as biochemical tools for studying protein expression, function, and interactions .
Chemical Synthesis
The compound’s structure allows for its use in chemical synthesis, particularly in the creation of complex molecules that may have pharmacological or biological activity. Its derivatives serve as key intermediates in various synthetic pathways .
Research on Metabolic Pathways
Given its metabolic stability and the ability to improve human liver microsomal stability, this compound can be used in research to understand metabolic pathways and the development of drugs with improved metabolic profiles .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis .
Mode of Action
The compound acts as an antagonist to the PAR4 receptor . It binds to the receptor, preventing its activation and subsequent signaling . This inhibits platelet aggregation, a key process in blood clot formation .
Biochemical Pathways
The inhibition of PAR4 affects the thrombin-PAR pathway . This pathway is involved in platelet activation and aggregation, which are critical steps in the formation of blood clots . By blocking PAR4, the compound disrupts this pathway, reducing platelet aggregation and the risk of thrombosis .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes . It also shows good oral pharmacokinetic properties in mice, with a half-life of 7.32 hours and a bioavailability of 45.11% . These properties suggest that the compound could be effectively absorbed and utilized in the body .
Result of Action
The compound’s action results in effective antiplatelet activity . It inhibits platelet aggregation in a concentration-dependent manner, reducing the risk of thrombosis . Importantly, it does this without affecting the coagulation system or increasing the risk of bleeding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-32-21-9-7-20(8-10-21)27-23-17-31(16-19-6-4-5-18(2)13-19)24-15-26-25(33-11-12-34-26)14-22(24)28(23)30-29-27/h4-10,13-15,17H,3,11-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSBBOJIEIEFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC(=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.